N-piperidine Ibrutinib hydrochloride is synthesized from Ibrutinib, which is an established treatment for certain types of blood cancers. The compound's molecular formula is with a molecular weight of 422.91 g/mol. It is classified under small molecule inhibitors and is recognized for its ability to modulate protein interactions within the cell signaling pathways associated with B-cell malignancies .
The synthesis of N-piperidine Ibrutinib hydrochloride involves several steps that modify the original Ibrutinib structure to introduce the piperidine moiety.
The molecular structure of N-piperidine Ibrutinib hydrochloride features a piperidine ring integrated into the Ibrutinib framework, enhancing its binding affinity and specificity for Bruton’s tyrosine kinase.
N-piperidine Ibrutinib hydrochloride undergoes various chemical reactions that are crucial for its functionality as a Bruton’s tyrosine kinase inhibitor.
The mechanism of action of N-piperidine Ibrutinib hydrochloride primarily involves the inhibition of Bruton’s tyrosine kinase.
N-piperidine Ibrutinib hydrochloride possesses several physical and chemical properties that are significant for its application in research.
N-piperidine Ibrutinib hydrochloride has significant applications primarily in biomedical research.
Chemical Identity: N-Piperidine Ibrutinib hydrochloride (CAS 2231747-18-3; IUPAC name: 3-(4-phenoxyphenyl)-1-piperidin-4-ylpyrazolo[3,4-d]pyrimidin-4-amine hydrochloride) is a structurally optimized derivative of the first-generation Bruton’s tyrosine kinase (BTK) inhibitor Ibrutinib [1] [9]. Its molecular formula is C₂₂H₂₃ClN₆O, with a molecular weight of 422.91 g/mol. The compound is characterized by a white to off-white solid appearance and exhibits high solubility in dimethyl sulfoxide (DMSO; ~100 mg/mL) and water (~85 mg/mL) [4] [7].
Structural Evolution: The molecule retains Ibrutinib’s pharmacologically critical 4-aminopyrazolopyrimidine core, which facilitates hydrogen bonding with BTK’s hinge region residues (e.g., Met477). However, it replaces Ibrutinib’s acrylamide warhead—designed for covalent bonding with Cys481—with a piperidine moiety linked to the pyrazolopyrimidine scaffold’s N1 position. This modification eliminates covalent binding capacity while preserving affinity for BTK’s ATP-binding pocket [1] [10].
Table 1: Structural Comparison of Ibrutinib and N-Piperidine Ibrutinib Hydrochloride
Feature | Ibrutinib | N-Piperidine Ibrutinib HCl |
---|---|---|
Core Scaffold | 4-Aminopyrazolopyrimidine | 4-Aminopyrazolopyrimidine |
C481-Binding Group | Acrylamide (covalent) | Piperidine (non-covalent) |
BTK Inhibition Mechanism | Irreversible | Reversible |
Key Pharmacophore | Michael acceptor | Tertiary nitrogen (hydrogen bonding) |
Solubility | Low aqueous solubility | High aqueous solubility (~85 mg/mL) |
BTK Inhibition Timeline: BTK inhibitors evolved from early non-selective kinase blockers to covalent (e.g., Ibrutinib, Acalabrutinib) and non-covalent agents. Ibrutinib’s 2013 FDA approval revolutionized B-cell malignancy treatment but faced limitations due to acquired resistance—primarily the C481S mutation, which prevents covalent bonding [9] [10]. This spurred efforts to develop reversible inhibitors effective against both wild-type and mutant BTK.
Role of N-Piperidine Ibrutinib: As a direct Ibrutinib derivative, N-piperidine Ibrutinib hydrochloride emerged to address C481S-mediated resistance. Biochemical assays confirm its dual potency:
Table 2: Evolution of Key BTK Inhibitors
Generation | Compound Class | Representative Agents | Key Advancement | Limitation |
---|---|---|---|---|
First | Covalent Irreversible | Ibrutinib | High target occupancy | C481S resistance |
Second | Covalent Irreversible | Acalabrutinib | Improved selectivity | Partial C481S vulnerability |
Third | Reversible Non-covalent | N-Piperidine Ibrutinib | Activity against C481S mutant | Requires PROTAC integration |
Mechanistic Advantages: The piperidine group confers three critical properties:
Structural Basis for Selectivity: Molecular modeling reveals that the piperidine moiety orients the pyrazolopyrimidine core deep into BTK’s hydrophobic pocket (near Phe540 and Leu408), while its planar phenoxyphenyl group occupies the solvent-exposed region. This configuration minimizes off-target kinase binding [10].
PROTAC Applications: As a BTK ligand, N-piperidine Ibrutinib hydrochloride enables synthesis of high-efficiency degraders:
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7